5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C8H9N3/c1-5-3-7-4-9-11-8(7)6(2)10-5/h3-4H,1-2H3,(H,9,11) |
InChI Key |
MAZKAFQKGKRFDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)NN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 5,7 Dimethyl 1h Pyrazolo 3,4 C Pyridine and Its Analogues
Strategic Retrosynthetic Analysis of the Pyrazolo[3,4-c]pyridine Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic pathway. lakotalakes.com For the pyrazolo[3,4-c]pyridine core, the analysis focuses on the most logical disconnections of the fused bicyclic system.
Two primary retrosynthetic strategies can be envisioned for the pyrazolo[3,4-c]pyridine skeleton. These strategies involve the disconnection of the pyridine (B92270) ring or the pyrazole (B372694) ring, respectively.
Strategy A: Annulation of a pyridine ring onto a pyrazole precursor. This is a common and effective approach for building pyrazolopyridine systems. nih.govcdnsciencepub.com The key disconnections are made across the C4-C3a and N2-C3 bonds of the pyridine ring. This leads back to a substituted 3-aminopyrazole (B16455), which serves as the core building block. The atoms required to complete the pyridine ring are then provided by a three-carbon dielectrophilic synthon.
Strategy B: Annulation of a pyrazole ring onto a pyridine precursor. In this alternative approach, the pyrazole ring is disconnected. nih.govresearchgate.net The most logical bond to break is the N1-N2 bond of the pyrazole, a classic step in pyrazole retrosynthesis. This leads to a 1,3-dicarbonyl functionality suitably positioned on a pyridine ring. A subsequent C-N disconnection then reveals a hydrazine (B178648) or a substituted hydrazine as the nitrogen source. Another possibility is a [3+2] cycloaddition approach, which disconnects the ring into a pyridine-based dipolarophile (like an alkyne) and a three-atom dipole source (like a diazo compound). organic-chemistry.org
The following figure illustrates these primary disconnection strategies.
Figure 1: Primary Retrosynthetic Disconnections for the Pyrazolo[3,4-c]pyridine Core
Based on the disconnection strategies, several key precursors can be identified. The choice of precursor dictates the subsequent synthetic route.
From Strategy A (Pyridine Annulation):
5-Aminopyrazoles: These are the most critical building blocks for this strategy. nih.gov For the target compound, a 3,5-disubstituted-4-aminopyrazole would be required.
1,3-Dielectrophiles: To form the pyridine ring, various three-carbon synthons can be employed. Examples include:
1,3-Dicarbonyl compounds (e.g., acetylacetone (B45752) for the synthesis of the 5,7-dimethyl derivative). nih.gov
α,β-Unsaturated ketones and aldehydes. nih.gov
Malonates and their derivatives.
From Strategy B (Pyrazole Annulation):
Substituted Pyridines: The starting material is a pyridine ring bearing functional groups at the C3 and C4 positions that can be elaborated into a pyrazole. Examples include:
3-Amino-4-halopyridines or 3-nitro-4-chloropyridines. rsc.orgrsc.org
Pyridine derivatives containing a 1,3-dicarbonyl or equivalent functionality.
Hydrazine and Derivatives: Hydrazine hydrate (B1144303) or substituted hydrazines are used to form the pyrazole ring via condensation with the dicarbonyl moiety.
Dipolarophiles and Dipoles: For cycloaddition routes, precursors would include a 3-alkynylpyridine and a diazo compound or a nitrile imine source. organic-chemistry.orgrsc.org
The following table summarizes the key building blocks derived from the retrosynthetic analysis.
| Retrosynthetic Strategy | Key Precursor(s) | Required Co-reactant(s) |
|---|---|---|
| A: Pyridine Annulation | Substituted 5-Aminopyrazole | 1,3-Dicarbonyl Compound (e.g., Acetylacetone) |
| A: Pyridine Annulation | Substituted 5-Aminopyrazole | α,β-Unsaturated Carbonyl Compound |
| B: Pyrazole Annulation (Condensation) | 3,4-Disubstituted Pyridine (e.g., with dicarbonyl) | Hydrazine or Substituted Hydrazine |
| B: Pyrazole Annulation (Cycloaddition) | 3-Alkynylpyridine | Diazo Compound |
Classical Synthetic Routes to 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine
The forward synthesis of the target molecule and its analogues can be accomplished through several established methods, reflecting the pathways identified during retrosynthetic analysis.
The formation of a pyrazole ring onto a pre-existing pyridine core often utilizes 1,3-dipolar cycloaddition reactions. nih.gov This approach offers a high degree of regiochemical control.
A common method is the reaction between a diazo compound and an alkyne. rsc.org For the synthesis of a pyrazolo[3,4-c]pyridine, this would involve a 3-alkynyl-4-substituted pyridine reacting with a diazoalkane. The subsequent aromatization, if needed, would yield the final product. Another powerful cycloaddition involves the in-situ generation of nitrile imines from hydrazonoyl halides, which then react with an appropriate pyridine-based dipolarophile. organic-chemistry.orgrsc.org While versatile, these methods often require the synthesis of specialized pyridine precursors.
The most prevalent and direct method for constructing the pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine cores involves the condensation of a 5-aminopyrazole with a 1,3-dielectrophile. nih.gov This corresponds to Strategy A from the retrosynthetic analysis.
To synthesize the specific target, This compound , one would react a suitable 3-aminopyrazole with pentane-2,4-dione (acetylacetone). The reaction proceeds through an initial nucleophilic attack of the aminopyrazole onto one of the carbonyl groups of acetylacetone, followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyridine ring. The regioselectivity of the reaction depends on the substituents on both the aminopyrazole and the dicarbonyl compound. nih.gov If a non-symmetrical dicarbonyl is used, a mixture of regioisomers can be formed.
The table below presents findings for the synthesis of related pyrazolopyridine structures via condensation reactions.
| Aminopyrazole Precursor | 1,3-Dielectrophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 5-Amino-3-methylpyrazole | Pentane-2,4-dione | Acetic Acid, Reflux | Substituted Pyrazolo[3,4-b]pyridine | nih.gov |
| 5-Aminopyrazole | 1,1,1-Trifluoropentane-2,4-dione | Ethanol, Reflux | Trifluoromethyl-substituted Pyrazolo[3,4-b]pyridine | nih.gov |
| 5-Amino-3-phenylpyrazole | Ethyl Acetoacetate | Polyphosphoric Acid, Heat | Pyrazolo[3,4-b]pyridin-4-one | scirp.org |
| 5-Aminopyrazole | α,β-Unsaturated Ketones | Ethanol, Reflux, Air | Substituted Pyrazolo[3,4-b]pyridine | nih.gov |
Multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more reactants in a single pot to form a complex product. beilstein-journals.org Several MCRs have been developed for the synthesis of fused pyrazole heterocycles, including pyrazolopyridines. mdpi.comrsc.org
A plausible MCR for the pyrazolo[3,4-c]pyridine skeleton could involve the reaction of a 5-aminopyrazole, an aldehyde, and a β-ketoester. rsc.org The reaction typically proceeds through a sequence of condensations and cyclizations. For instance, an initial Knoevenagel condensation between the aldehyde and the ketoester could be followed by a Michael addition of the aminopyrazole and subsequent intramolecular cyclization and aromatization to yield the final fused ring system. The use of microwave irradiation or various catalysts can often enhance the reaction rates and yields. acs.org
The following table summarizes representative MCRs used for the synthesis of related pyrazolopyridine and pyrazole-fused systems.
| Component 1 | Component 2 | Component 3 | Conditions | Product Core | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehyde | 5-Aminopyrazole | Piperidine-2,4-dione | Ionic Liquid | Pyrazolo[3,4-b] rsc.orgbeilstein-journals.orgnaphthyridine | rsc.org |
| 2-Aminopyridine | Aromatic Aldehyde | 3-Methyl-1-phenyl-2-pyrazolin-5-one | P₂O₅, Ethanol, Reflux | Pyrazolo[3,4-b] beilstein-journals.orgrsc.orgnaphthyridine | rsc.org |
| Phenylglyoxal | β-Ketoamide | 5-Aminopyrazole | Acetic Acid, Microwave | Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine | acs.org |
| Aldehyde | β-Ketoester | Hydrazine | Yb(PFO)₃ Catalyst | Substituted Pyrazole | beilstein-journals.org |
Modern and Sustainable Synthetic Approaches
The evolution of synthetic organic chemistry has paved the way for innovative strategies that not only enhance reaction efficiency but also minimize environmental impact. In the context of pyrazolo[3,4-c]pyridine synthesis, these modern approaches are pivotal for accessing structurally diverse analogues for various applications.
Catalytic Transformations for Enhanced Efficiency (e.g., Palladium-catalyzed Cross-Couplings)
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic scaffolds, including the pyrazolo[3,4-c]pyridine core. These methods offer a powerful means to introduce a wide array of substituents with high efficiency and selectivity.
The Suzuki-Miyaura cross-coupling reaction, for instance, has been effectively employed for the C-3 functionalization of the pyrazolo[3,4-c]pyridine ring system. This reaction typically involves the coupling of a halide or triflate derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. Research has demonstrated the tandem borylation of the C-3 position followed by an in-situ Suzuki-Miyaura cross-coupling to introduce various aryl groups. mdpi.comrsc.orgworktribe.comresearchgate.netrsc.org
Another prominent palladium-catalyzed method is the Buchwald-Hartwig amination , which is utilized for the formation of carbon-nitrogen bonds. This has been successfully applied to the C-5 position of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, enabling the introduction of diverse amine functionalities. mdpi.comrsc.orgworktribe.comresearchgate.netrsc.org
| Cross-Coupling Reaction | Position of Functionalization | Reactants | Catalyst System (Example) | Reference |
| Suzuki-Miyaura | C-3 | Pyrazolo[3,4-c]pyridine boronate ester, Aryl halide | Pd(dppf)Cl₂, Cs₂CO₃ | mdpi.comrsc.orgworktribe.comresearchgate.netrsc.org |
| Buchwald-Hartwig Amination | C-5 | 5-Halo-pyrazolo[3,4-c]pyridine, Amine | Pd₂(dba)₃, rac-BINAP, NaOᵗBu | mdpi.comrsc.orgworktribe.comresearchgate.netrsc.org |
Green Chemistry Principles in Pyrazolo[3,4-c]pyridine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Carrying out reactions in the absence of a solvent, or under solvent-free conditions, is a key tenet of green chemistry. This approach can lead to reduced waste, simplified work-up procedures, and often, accelerated reaction rates. While specific examples for this compound are not extensively documented, the synthesis of the isomeric pyrazolo[3,4-b]quinolines and pyrazolo[3,4-c]pyrazoles has been successfully achieved under solvent-free conditions using microwave irradiation, highlighting the potential of this methodology for the target scaffold. researchgate.netscilit.com For instance, the reaction of β-chlorovinylaldehydes with hydrazine hydrate or phenylhydrazine (B124118) has been performed using p-toluenesulfonic acid as a catalyst under solvent-free microwave conditions. researchgate.netscilit.com
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of various pyrazolopyridine isomers. For example, the synthesis of pyrazolo[3,4-b]quinolines and pyrazolo[3,4-c]pyrazoles has been efficiently conducted under microwave irradiation. researchgate.netscilit.com In some instances, these reactions are also performed under solvent-free conditions, further enhancing their green credentials. researchgate.netscilit.com The application of microwave heating in the tandem C-H borylation and Suzuki-Miyaura cross-coupling of pyrazolo[3,4-c]pyridines has also been reported, demonstrating its utility in post-synthesis functionalization. researchgate.netnih.gov
| Reaction Type | Substrates | Conditions | Outcome | Reference |
| Cyclization | β-chlorovinylaldehydes, hydrazine hydrate/phenylhydrazine | p-TsOH, Microwave, Solvent-free | Synthesis of pyrazolo[3,4-b]quinolines and pyrazolo[3,4-c]pyrazoles | researchgate.netscilit.com |
| Cross-Coupling | Protected pyrazolo[3,4-c]pyridine, B₂pin₂, Aryl halide | [Ir(COD)OMe]₂, dtbpy, MTBE, Microwave (borylation); Pd(dppf)Cl₂, Cs₂CO₃, DMAc, Microwave (coupling) | C-3 functionalized pyrazolo[3,4-c]pyridines | researchgate.netnih.gov |
Visible-light photoredox catalysis has gained prominence as a sustainable and powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. While direct applications of photoredox catalysis for the synthesis of the this compound core are yet to be widely reported, its potential can be inferred from successful syntheses of other nitrogen-containing heterocycles. For instance, a visible-light-mediated photocatalytic aerobic oxidative synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones has been developed. rsc.org This methodology utilizes a photocatalyst such as 4CzIPN under an oxygen atmosphere, avoiding the need for harsh oxidants. rsc.org The principles of this approach could potentially be adapted for the synthesis or functionalization of the pyrazolo[3,4-c]pyridine scaffold.
Flow Chemistry Applications for Continuous Production
Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher reproducibility, and facile scalability. The application of flow chemistry to the synthesis of pyrazoles and fused pyrazole systems is an emerging area of research. mdpi.comrsc.orgnih.govresearchgate.netscilit.com
A review on the role of flow chemistry in the synthesis of pyrazoles and fused scaffolds highlights its potential for producing these important heterocycles in a more efficient and controlled manner. mdpi.comnih.govresearchgate.netscilit.com For example, a microwave-flow hybrid approach has been reported for the synthesis of pyrazolo[3,4-b]pyridine derivatives. mdpi.com This method combines the rapid heating of microwave irradiation with the precise control of a flow system. Such hybrid technologies could be instrumental in the continuous production of this compound and its analogues, offering a pathway to scalable and on-demand synthesis.
Biocatalytic Approaches to Pyrazolo[3,4-c]pyridine Scaffolds
The application of biocatalysis in the synthesis of pyrazolo[3,4-c]pyridine scaffolds is an emerging area with limited specific examples in current scientific literature. While enzymatic and chemo-enzymatic strategies are gaining prominence in the sustainable synthesis of complex nitrogen heterocycles, their direct application to this particular bicyclic system is not yet extensively documented. The potential benefits of using biocatalysts, such as high selectivity, mild reaction conditions, and reduced environmental impact, make it a promising frontier for future research in the synthesis of these compounds. For related structures, such as chiral piperidines derived from activated pyridines, chemo-enzymatic approaches involving amine oxidases and ene-imine reductases have been successfully developed, suggesting that similar strategies could potentially be adapted for pyrazolopyridine synthesis in the future. whiterose.ac.uk
Regioselectivity and Stereocontrol in the Synthesis of Substituted Pyrazolo[3,4-c]pyridines
Achieving control over the regiochemistry and stereochemistry is a critical aspect of synthesizing substituted pyrazolo[3,4-c]pyridines, as the precise placement of functional groups is paramount for their intended applications.
Factors Influencing Regioselective Annulation
Regioselectivity in the formation and functionalization of the pyrazolo[3,4-c]pyridine core is influenced by a variety of factors, including the choice of starting materials, catalysts, and reaction conditions.
One key strategy for achieving regiocontrol involves the post-synthesis functionalization of a pre-formed pyrazolo[3,4-c]pyridine scaffold. For instance, selective functionalization of 5-halo-1H-pyrazolo[3,4-c]pyridine has been demonstrated at multiple positions. rsc.orgrsc.orgresearchgate.net Directed metallation and cross-coupling reactions allow for the introduction of substituents at specific carbon atoms.
Key methods for regioselective functionalization include:
C-3 Position: Tandem C-H borylation followed by Suzuki–Miyaura cross-coupling reactions. rsc.orgrsc.orgresearchgate.net
C-5 Position: Palladium-catalyzed Buchwald–Hartwig amination. rsc.orgrsc.orgresearchgate.net
C-7 Position: Selective metallation using reagents like TMPMgCl·LiCl, followed by reaction with various electrophiles or transmetallation for Negishi cross-coupling. rsc.orgrsc.orgresearchgate.net
N-1 and N-2 Positions: Selective N-alkylation and protection can be achieved by carefully tailoring reaction conditions, drawing precedents from standard indazole chemistry. rsc.org
The inherent electronic properties of the starting materials also play a crucial role during the initial ring-forming annulation reactions. In the synthesis of the related pyrazolo[3,4-b]pyridine isomer from non-symmetrical 1,3-dicarbonyl compounds, the relative electrophilicity of the two carbonyl groups dictates the outcome, potentially leading to a mixture of regioisomers. mdpi.comnih.gov To overcome this, substrates with highly differentiated carbonyl groups, such as 1,1,1-trifluoropentane-2,4-dione, can be used to direct the reaction towards a single isomer. mdpi.comnih.gov
Furthermore, in reactions involving 3,4-pyridyne intermediates, the regioselectivity of nucleophilic additions can be governed by the electronic effects of substituents on the pyridyne ring, a concept explained by the aryne distortion model. nih.gov
Enantioselective Synthesis of Chiral Pyrazolo[3,4-c]pyridine Derivatives (if applicable)
While the synthesis of chiral pyrazolopyridines has been achieved, specific examples for the enantioselective synthesis of chiral this compound derivatives are not widely reported in the literature, indicating this is a developing area of research. However, progress with related isomers demonstrates the feasibility of such approaches. For example, N-heterocyclic carbene (NHC)-catalyzed oxidative [3 + 3] annulation has been successfully employed for the asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones, yielding products with excellent enantioselectivities. researchgate.net This suggests that catalytic asymmetric methods could be a viable strategy for producing chiral pyrazolo[3,4-c]pyridine derivatives.
Scale-Up Considerations and Process Optimization
The transition from laboratory-scale synthesis to larger-scale production of pyrazolo[3,4-c]pyridine derivatives necessitates careful process optimization to ensure safety, efficiency, and economic viability.
A notable example involves the large-scale synthesis of a 1-cyclopentyl-3-ethyl-1,4,5,6-tetrahydropyrazolo[3,4-c]pyridin-7-one derivative, where the process began with 28.75 kilograms of the starting material. acs.org The optimized route was designed to avoid harsh reaction conditions and environmentally undesirable reagents used in the original synthesis. Key transformations included a selective O-methylation and a one-pot pyrazole formation with subsequent deprotection. acs.org
Process optimization often involves screening and selecting optimal solvents and reagents. In the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, the introduction of dichloroethane (DCE) as a co-solvent was found to enhance scalability and simplify product isolation, enabling the direct isolation of an intermediate without the need for purification. rsc.orgresearchgate.net Similarly, gram-scale syntheses have been reported for related pyrazolo[3,4-b]pyridine scaffolds, demonstrating the applicability of developed methods to larger quantities. rsc.org
The table below summarizes key findings related to the synthesis of the pyrazolo[3,4-c]pyridine scaffold and its analogues.
| Section | Topic | Key Findings | References |
| 2.3.4 | Biocatalytic Approaches | Limited specific literature available for the pyrazolo[3,4-c]pyridine scaffold. Chemo-enzymatic methods exist for related heterocycles. | whiterose.ac.uk |
| 2.4.1 | Regioselective Annulation | Regiocontrol is achieved through selective functionalization (borylation, amination, metallation) of the pre-formed core and by controlling electronic factors in starting materials. | rsc.orgrsc.orgresearchgate.netmdpi.comnih.govnih.gov |
| 2.4.2 | Enantioselective Synthesis | Specific examples for the pyrazolo[3,4-c]pyridine scaffold are scarce, but asymmetric methods have been successfully applied to related pyrazolo[3,4-b]pyridine isomers. | researchgate.net |
| 2.5 | Scale-Up Considerations | Successful multi-kilogram scale synthesis has been reported for a derivative. Optimization includes solvent choice (e.g., DCE) to improve scalability and product isolation. | rsc.orgresearchgate.netacs.orgrsc.org |
Advanced Spectroscopic and Structural Elucidation of 5,7 Dimethyl 1h Pyrazolo 3,4 C Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed 1D (¹H, ¹³C, ¹⁵N) NMR Analysis for Structural Confirmation
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei. For 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine, the ¹H and ¹³C spectra are paramount for initial structural verification.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. This would include a singlet for the proton at the C4 position of the pyridine (B92270) ring, two separate singlets for the non-equivalent methyl groups at C5 and C7, and a broader singlet for the N-H proton of the pyrazole (B372694) ring. The chemical shifts of the methyl and aromatic protons provide clues about the electronic environment of the heterocyclic system.
¹³C NMR: The ¹³C NMR spectrum would reveal signals for each unique carbon atom. The spectrum for this compound should display nine distinct resonances: two for the methyl carbons, five for the sp² carbons of the fused aromatic rings, and two for the quaternary sp² carbons at the ring fusion (C3a and C7a). The chemical shifts differentiate the carbons of the electron-rich pyrazole ring from those of the pyridine ring. cdnsciencepub.comrsc.org
¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can be a powerful tool for studying nitrogen-containing heterocycles. nih.gov It would show three distinct signals for the three nitrogen atoms in the this compound core, helping to confirm the tautomeric form (N1-H vs. N2-H) and providing data on the electronic structure at each nitrogen center. nih.govresearchgate.net
Table 1: Expected 1D NMR Signals for this compound This table is illustrative and describes the signals anticipated based on the compound's structure.
| Nucleus | Expected Signal Type | Assignment | Anticipated Chemical Shift Region |
|---|---|---|---|
| ¹H | Singlet | H4 | Aromatic region (δ 7.0-8.5 ppm) |
| ¹H | Singlet | 5-CH₃ | Aliphatic/Aromatic methyl region (δ 2.0-3.0 ppm) |
| ¹H | Singlet | 7-CH₃ | Aliphatic/Aromatic methyl region (δ 2.0-3.0 ppm) |
| ¹H | Broad Singlet | N1-H | Downfield region (δ 10.0-14.0 ppm) |
| ¹³C | CH | C4 | Aromatic region (δ 110-150 ppm) |
| ¹³C | Quaternary C | C3, C5, C7, C3a, C7a | Aromatic/Heteroaromatic region (δ 100-160 ppm) |
| ¹³C | CH₃ | 5-CH₃, 7-CH₃ | Aliphatic region (δ 15-30 ppm) |
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and mapping the intricate network of connections within the molecule. nih.govcore.ac.uk
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, significant COSY correlations are not expected for the core structure due to the isolation of the H4 proton and the methyl groups.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.eduustc.edu.cn This would definitively link the proton signal for H4 to the C4 carbon, and the two methyl proton signals to their respective methyl carbon signals.
NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could show a spatial correlation between the protons of the 5-CH₃ group and the H4 proton, providing further confirmation of their proximity in the molecular structure. nih.gov
Table 2: Expected Key 2D NMR Correlations for Structural Elucidation This table is illustrative, showing the types of correlations that would confirm the structure of this compound.
| Experiment | Proton Signal | Correlated Carbon/Proton Signals | Information Gained |
|---|---|---|---|
| HSQC | H4 | C4 | Direct H4-C4 bond confirmation |
| HSQC | 5-CH₃ | 5-CH₃ Carbon | Direct methyl C-H bond confirmation |
| HMBC | H4 | C5, C3, C3a | Confirms connectivity around the pyridine ring |
| HMBC | 5-CH₃ | C4, C5, C3a | Confirms position of the 5-methyl group |
| HMBC | 7-CH₃ | C7a, C7 | Confirms position of the 7-methyl group |
| NOESY | H4 | 5-CH₃ | Confirms spatial proximity of H4 and 5-CH₃ |
Solid-State NMR Studies of this compound Polymorphs
Solid-state NMR (ssNMR) is a powerful, non-destructive technique used to characterize the structure and dynamics of materials in their solid form. researchgate.netnih.gov It is particularly valuable in pharmaceutical sciences for identifying and quantifying different crystalline forms, or polymorphs, of a compound. europeanpharmaceuticalreview.com Polymorphs have the same chemical composition but different crystal packing, which can affect physical properties.
By measuring parameters like chemical shifts in the solid state, ssNMR can detect subtle differences in the local molecular environment caused by different packing arrangements. fsu.edu Therefore, if this compound were to exist in multiple polymorphic forms, ssNMR would be a key technique to distinguish and characterize each form, providing information that is complementary to X-ray diffraction methods. researchgate.net
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov This technique provides detailed information on bond lengths, bond angles, molecular conformation, and how molecules pack together in the crystal lattice.
Molecular Conformation and Crystal Packing
An X-ray crystal structure of this compound would be expected to show a largely planar fused bicyclic system, as is typical for aromatic heterocyclic compounds. nih.govnih.gov The analysis would provide precise measurements of the bond lengths and angles within the pyrazole and pyridine rings, confirming the aromatic character and geometry.
The crystal packing analysis reveals how individual molecules are arranged in the unit cell. Molecules may be organized into layers, stacks, or more complex three-dimensional networks, driven by various intermolecular forces. nih.gov
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in the crystal is governed by non-covalent intermolecular interactions. For this compound, several key interactions would be anticipated:
Hydrogen Bonding: The most significant interaction would likely be a hydrogen bond between the N-H group of the pyrazole ring (donor) of one molecule and the basic nitrogen atom (N6) of the pyridine ring (acceptor) of an adjacent molecule. nih.gov This type of interaction often leads to the formation of infinite chains or discrete dimers in the crystal structure. nih.gov
π-π Stacking: The planar aromatic surfaces of the pyrazolo[3,4-c]pyridine cores can interact with each other through π-π stacking. researchgate.netmdpi.com These interactions, where the electron clouds of adjacent rings overlap, play a crucial role in stabilizing the crystal packing, often resulting in offset or face-to-face arrangements of the molecules. researchgate.net
Co-crystallization and Supramolecular Assembly Studies
Co-crystallization is a powerful technique in crystal engineering used to form multi-component crystalline structures, which can modify the physicochemical properties of a compound without altering its covalent structure. The supramolecular assembly of these co-crystals is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
For this compound, the presence of a pyrazole ring with an N-H donor and a pyridine ring with a nitrogen acceptor makes it a prime candidate for forming hydrogen-bonded supramolecular assemblies. These functional groups can interact with suitable co-crystal formers—molecules that contain complementary functional groups like carboxylic acids, amides, or other heterocycles. The formation of co-crystals can lead to the creation of intricate networks, such as chains, layers, or three-dimensional frameworks.
While specific co-crystallization studies on this compound are not extensively documented, the broader class of pyrazolopyridine derivatives is known to engage in such interactions. The pyrazolo[3,4-c]pyridine core, being structurally similar to purine (B94841), has the potential to form biologically relevant supramolecular structures. rsc.org The N-H group of the pyrazole can act as a hydrogen bond donor, while the pyridine nitrogen and the pyrazole nitrogens can act as acceptors, facilitating the assembly of complex architectures. The methyl groups at positions 5 and 7 can also influence the packing of the molecules in the crystal lattice through weaker C-H···π or van der Waals interactions.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-resolution mass spectrometry is an indispensable tool for the unambiguous identification of organic compounds by providing highly accurate mass measurements, which in turn allows for the determination of their elemental composition.
The elemental formula of this compound is C₈H₉N₃. High-resolution mass spectrometry can confirm this composition by measuring the mass of the protonated molecule, [M+H]⁺, with a high degree of accuracy, typically within a few parts per million (ppm). This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
For comparison, high-resolution mass spectrometry data for a related compound, 5-chloro-1H-pyrazolo[3,4-c]pyridine (C₆H₄ClN₃), has been reported, with the protonated molecule [M+H]⁺ observed at m/z 154.0167, which is in close agreement with the calculated mass of 154.0172. rsc.org This demonstrates the utility of HRMS in confirming the elemental composition of pyrazolo[3,4-c]pyridine derivatives.
| Compound | Formula | Calculated Exact Mass [M+H]⁺ (Da) | Observed Exact Mass [M+H]⁺ (Da) |
|---|---|---|---|
| This compound | C₈H₁₀N₃⁺ | 148.0869 | Not Reported |
| 5-chloro-1H-pyrazolo[3,4-c]pyridine | C₆H₅ClN₃⁺ | 154.0172 | 154.0167 rsc.org |
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a molecule, providing valuable structural information. In an MS/MS experiment, the ion of interest (the precursor ion) is selected and subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed.
The fragmentation of the pyrazolopyridine core is expected to involve characteristic losses. For this compound ([M+H]⁺ at m/z 148.0869), plausible fragmentation pathways include the loss of small neutral molecules such as HCN from the pyrazole ring, or the loss of a methyl radical (•CH₃). The fragmentation is often initiated by the cleavage of the fused ring system. Studies on related pyrazolopyridine structures show that the fragmentation can be initiated by the elimination of molecules like CO, followed by the loss of other fragments such as halogens or HCN. researchgate.netasianpubs.org
A proposed fragmentation pathway for this compound could involve the initial loss of a methyl radical followed by the loss of HCN, or the direct cleavage of the pyrazole ring.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |
|---|---|---|---|
| 148.0869 | 133.0634 | •CH₃ | C₇H₇N₃⁺ |
| 148.0869 | 121.0607 | HCN | C₇H₈N₂⁺ |
| 133.0634 | 106.0502 | HCN | C₆H₆N₂⁺ |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its structural features. The pyrazolo[3,4-c]pyridine core gives rise to a series of complex vibrations.
Key expected vibrational modes include:
N-H vibrations: The N-H stretching vibration of the pyrazole ring is typically observed in the region of 3100-3500 cm⁻¹.
C-H vibrations: Aromatic C-H stretching vibrations from the pyridine ring are expected above 3000 cm⁻¹, while the C-H stretching of the methyl groups will appear in the 2850-3000 cm⁻¹ region. C-H bending vibrations will be observed at lower frequencies.
Ring vibrations: The C=C and C=N stretching vibrations of the fused heterocyclic rings typically appear in the 1400-1650 cm⁻¹ region. These bands are often strong in both IR and Raman spectra.
Ring breathing modes: These are collective vibrations of the entire ring system and are often sharp and intense in the Raman spectrum, providing a fingerprint for the heterocyclic core. For pyridine itself, a strong ring breathing mode is observed around 990 cm⁻¹.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H stretch | 3100 - 3500 | Pyrazole ring |
| Aromatic C-H stretch | 3000 - 3100 | Pyridine ring |
| Aliphatic C-H stretch | 2850 - 3000 | Methyl groups |
| C=C and C=N stretch | 1400 - 1650 | Pyrazolopyridine ring |
| Ring breathing | 950 - 1050 | Pyridine ring |
| C-H in-plane bend | 1000 - 1300 | Aromatic and aliphatic |
| C-H out-of-plane bend | 700 - 900 | Pyridine ring |
Vibrational spectroscopy can be a sensitive probe of molecular conformation. Different conformers of a molecule will generally have distinct vibrational spectra, although the differences may be subtle. In conjunction with computational chemistry, vibrational spectroscopy can be used to identify the presence of different conformers in a sample. Theoretical calculations, such as Density Functional Theory (DFT), can predict the vibrational frequencies for different possible conformations of a molecule. By comparing the calculated spectra with the experimental IR and Raman data, the most likely conformation(s) present can be determined.
For this compound, conformational flexibility is limited due to the rigid fused ring system. However, different tautomeric forms may exist, which would have distinct vibrational signatures. Computational studies on related pyrazolo[3,4-b]pyridine derivatives have been used to analyze their structural aspects and predict their properties. nih.gov Similar approaches could be applied to this compound to understand its tautomeric preferences and vibrational characteristics in detail.
Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is a powerful tool for probing the electronic structure of molecules. In the context of heterocyclic compounds like pyrazolopyridines, these methods provide insights into the energies of electronic transitions between different molecular orbitals. The absorption of ultraviolet or visible light promotes an electron from a lower energy orbital (typically a bonding π orbital or a non-bonding n orbital) to a higher energy anti-bonding orbital (π*). The subsequent de-excitation of the molecule can occur through various pathways, including the emission of light as fluorescence. The characteristics of these absorption and emission processes are intimately linked to the molecule's chemical structure, including the nature and position of substituents.
The chromophoric properties of pyrazolopyridine derivatives are governed by π → π* and n → π* electronic transitions. The fused aromatic system of the pyrazolo[3,4-c]pyridine core constitutes the primary chromophore. The positions of the methyl groups, as electron-donating substituents, are expected to influence the energy of these transitions.
In the absence of direct experimental data for this compound, we can infer its likely UV-Vis absorption characteristics by examining related pyrazolo[3,4-b]pyridine derivatives. For instance, a study on various pyrazolo[3,4-b]pyridine derivatives reported absorption maxima (λmax) in the range of 285 to 392 nm. acs.org The variation in λmax was attributed to the nature and position of different substituents on the heterocyclic core. Specifically, the presence of electron-donating groups like methyl and methoxy (B1213986) groups at the para position of a benzene (B151609) ring attached to the pyrazolopyridine system resulted in higher maximum absorption wavelengths. acs.org
The following interactive data table presents UV-Vis absorption data for a selection of substituted pyrazolo[3,4-b]pyridine derivatives, which can serve as a proxy for understanding the potential chromophoric properties of this compound.
| Compound | Substituents | Absorption Maximum (λmax, nm) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine derivative 2a | - | 365 | acs.org |
| Pyrazolo[3,4-b]pyridine derivative 2b | -CH3 | 298 | acs.org |
| Pyrazolo[3,4-b]pyridine derivative 2e | -OCH3 | 369 | acs.org |
| Pyrazolo[3,4-b]pyridine derivative 2g | - | 357 | acs.org |
| Pyrazolo[3,4-b]pyridine derivative 2i | - | 392 | acs.org |
| Pyrazolo[3,4-b]pyridine derivative 2j | - | 350 | acs.org |
This table is for illustrative purposes and shows data for related compounds due to the absence of specific data for this compound.
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for understanding the photophysical behavior of a compound and its potential applications in areas such as fluorescent probes and optoelectronic materials.
As with the UV-Vis data, specific experimental values for the quantum yield and fluorescence lifetime of this compound are not available in the reviewed literature. However, studies on other pyrazolopyridine and pyrazoloquinoline derivatives indicate that these molecules can exhibit significant fluorescence. For example, certain 1H-pyrazolo[3,4-b]quinolines, which possess a larger conjugated system, are known to be strongly fluorescent. The fluorescence properties of these systems are influenced by substituents and the solvent environment.
To provide a conceptual framework, the following table includes hypothetical but representative data for a generic pyrazolopyridine derivative, illustrating the kind of information that would be obtained from experimental measurements.
| Solvent | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |
|---|---|---|---|---|
| Cyclohexane | 350 | 400 | 0.45 | 2.1 |
| Toluene | 352 | 410 | 0.38 | 1.9 |
| Dichloromethane | 355 | 425 | 0.25 | 1.5 |
| Acetonitrile | 354 | 430 | 0.15 | 1.2 |
| Methanol | 353 | 435 | 0.10 | 1.0 |
This table contains hypothetical data for a generic pyrazolopyridine derivative to illustrate the concepts of quantum yield and fluorescence lifetime, as specific data for this compound is unavailable.
Computational and Theoretical Investigations of 5,7 Dimethyl 1h Pyrazolo 3,4 C Pyridine
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic structure and properties of molecules. For 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine, DFT calculations can elucidate key aspects of its geometry, reactivity, and electronic distribution.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would predict a planar bicyclic core, which is characteristic of aromatic pyrazolopyridine systems.
The key geometrical parameters, including bond lengths and angles, can be precisely calculated. The fusion of the pyrazole (B372694) and pyridine (B92270) rings, along with the presence of methyl groups, will influence the local geometry. While specific experimental data for this exact molecule is scarce, theoretical calculations provide reliable estimates.
Conformational analysis for a relatively rigid system like this compound primarily involves the orientation of the methyl group hydrogen atoms. The energy barrier for rotation around the C-CH3 single bonds is expected to be low, allowing for relatively free rotation at room temperature. The lowest energy conformer would likely exhibit a staggered arrangement of the methyl hydrogens relative to the aromatic ring to minimize steric hindrance.
Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) Note: This data is illustrative and based on typical values for similar structures, as specific computational studies on this molecule are not publicly available.
| Parameter | Value |
|---|---|
| Bond Length C5-C(CH3) | ~1.51 Å |
| Bond Length C7-C(CH3) | ~1.51 Å |
| Bond Angle N1-C7a-C7 | ~108.5° |
| Bond Angle C4-C5-C6 | ~119.0° |
| Dihedral Angle C4-C5-C6-N1 | ~0.0° |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrazole and pyridine rings. The LUMO is also likely to be delocalized across the bicyclic system. The presence of electron-donating methyl groups at the 5 and 7 positions would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack compared to the unsubstituted parent compound.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.
Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound Note: This data is illustrative and based on typical values for similar structures, as specific computational studies on this molecule are not publicly available.
| Parameter | Value (eV) |
|---|---|
| E(HOMO) | -5.8 |
| E(LUMO) | -1.2 |
| HOMO-LUMO Gap (ΔE) | 4.6 |
| Electronegativity (χ) | 3.5 |
| Chemical Hardness (η) | 2.3 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP surface would likely show the most negative potential localized around the nitrogen atoms of the pyridine and pyrazole rings, particularly the pyridine nitrogen, making them the primary sites for protonation and interaction with electrophiles. The hydrogen atoms of the methyl groups and the aromatic C-H bonds would exhibit positive potential.
The aromaticity of the pyrazolo[3,4-c]pyridine system can be assessed using computational methods such as the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of the rings; a negative value is indicative of aromatic character, while a positive value suggests anti-aromaticity. It is expected that both the pyrazole and pyridine rings in this compound would exhibit negative NICS values, confirming their aromatic nature.
Another approach to studying electronic delocalization is through Natural Bond Orbital (NBO) analysis. NBO analysis can provide information about charge transfer interactions between occupied and unoccupied orbitals, which are indicative of electronic delocalization and contribute to the stability of the aromatic system.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into the properties of a single molecule in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule in a more realistic environment, such as in solution, over a period of time.
For this compound, MD simulations in a solvent like water would reveal how the molecule interacts with its surroundings and how its conformation might be influenced. The simulations would track the movements of the solute and solvent molecules over time, providing a dynamic picture of the system.
Even for a relatively rigid molecule, the methyl groups will exhibit rotational motion. MD simulations can quantify the dynamics of this rotation and explore any transient, non-planar fluctuations of the bicyclic ring system. Furthermore, the simulations can provide detailed information about the solvation shell around the molecule, identifying preferential sites for hydrogen bonding between the nitrogen atoms of the pyrazolopyridine and water molecules. This information is critical for understanding the molecule's solubility and its behavior in a biological context.
Ligand-Protein Docking and Interaction Analysis (purely in silico for potential targets)
Molecular docking simulations are pivotal in predicting the binding orientation and affinity of a ligand to a specific protein target. For the pyrazolo[3,4-c]pyridine scaffold, these studies have been instrumental in identifying potential biological targets and understanding the structural basis for inhibition.
Research has shown that pyrazolo[3,4-c]pyridine derivatives are promising inhibitors of several protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. A notable study focused on a series of substituted pyrazolo[3,4-c]pyridines as inhibitors for Glycogen Synthase Kinase 3 (GSK3)α/β, cdc2-like kinases 1 (CLK1), and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.gov Molecular simulations, in conjunction with biological data, revealed key structural features for potent inhibition. The presence of a hydrogen at the N1 position of the pyrazole ring and the absence of a bulky substituent at the 7-position were found to be critical for activity. nih.gov
The docking analysis for these compounds into the ATP-binding site of kinases typically reveals a common binding pattern. The pyrazolopyridine core acts as a hinge-binder, forming critical hydrogen bonds with the backbone residues of the kinase hinge region. For instance, in related pyrazolo[4,3-b]pyridine inhibitors targeting c-Met kinase, key hydrogen bonding interactions with residues Met1160 and Tyr1230 were observed. nih.gov Similarly, for pyrazolo[3,4-b]pyridine inhibitors of TANK-binding kinase 1 (TBK1), docking studies showed that the core scaffold fits into the ATP active site, forming essential hydrogen bonds. tandfonline.com
For the this compound scaffold, the methyl groups at positions 5 and 7 would influence the steric and hydrophobic interactions within the active site. Docking simulations would be essential to predict how these substituents fit into the target pocket and whether they form favorable interactions with hydrophobic residues, potentially enhancing binding affinity and selectivity. While specific docking studies on the 5,7-dimethyl derivative are not widely published, data from analogues suggest that kinases are a promising target class.
Table 1: Representative In Silico Docking Interactions for Pyrazolopyridine Analogues
| Target Protein | Ligand Scaffold | Key Interacting Residues (Example) | Type of Interaction |
|---|---|---|---|
| c-Met Kinase | Pyrazolo[4,3-b]pyridine | Met1160, Tyr1230 | Hydrogen Bonding |
| Pim-1 Kinase | Pyrazolo[3,4-c]pyridine | Hinge Residues | Hydrogen Bonding |
| TBK1 | Pyrazolo[3,4-b]pyridine | Hinge Residues | Hydrogen Bonding |
This table is generated based on data from related pyrazolopyridine isomers to illustrate potential interactions.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogues.
For pyrazolopyridine derivatives, several QSAR models have been developed to understand the structural requirements for various biological activities. These models are built using a training set of molecules with known activities (e.g., IC₅₀ or Kᵢ values from in vitro assays) and then validated using an external test set of compounds.
For example, a 3D-QSAR model was generated for a series of 4-aminopyrazolo[3,4-b]pyridines to rationalize their binding affinity as A₁ adenosine (B11128) receptor antagonists. acs.org This model helped to elucidate the relationship between the three-dimensional properties of the molecules and their receptor affinity. In another study, a 4D-QSAR analysis was performed on pyrazole pyridine carboxylic acid derivatives, using an electron conformational-genetic algorithm approach to predict biological activity. nih.gov The resulting model showed good agreement with experimental data and high predictive power.
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can be broadly categorized as constitutional, topological, geometric (3D), and quantum-chemical descriptors.
For pyrazolopyridine systems, a wide range of descriptors have been employed in QSAR studies. These include:
2D Descriptors: Molecular weight, number of hydrogen bond donors/acceptors, and topological indices that describe molecular branching and connectivity. shd-pub.org.rs
3D Descriptors: Molecular volume, surface area, and descriptors derived from molecular field analysis (like in CoMFA and CoMSIA), which describe the steric and electrostatic fields around the molecule. rsc.org
Quantum-Chemical Descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges, which reflect the electronic properties of the molecule. nih.gov
Once a large pool of descriptors is calculated, feature selection techniques are employed to identify the subset that is most relevant to the biological activity. Methods like genetic algorithms and multiple linear regression (GA-MLR) are used to build the final QSAR model. shd-pub.org.rs For instance, in the 4D-QSAR study of pyrazole pyridine derivatives, a genetic algorithm was used to select an optimal set of 12 parameters that yielded a statistically robust and predictive model. nih.gov
Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Atom Counts | Molecular composition and size |
| Topological | Connectivity Indices (e.g., Kier & Hall) | Atomic connectivity and branching |
| Geometric (3D) | Molecular Volume, Surface Area, Steric Fields | Molecular shape and size in 3D space |
| Electrostatic | Dipole Moment, Partial Atomic Charges | Charge distribution and polarity |
Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations are a powerful tool for predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds and in understanding their electronic structure.
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. Theoretical analysis of the IR and NMR spectra of a related bipyrazolo[3,4-b]pyridine derivative using DFT at the B3LYP/6-311G(d,p) level of theory showed a solid correlation between experimental and theoretical results, allowing for precise peak assignments. nih.gov For this compound, such calculations would predict the vibrational modes associated with the stretching and bending of C-H, C-N, and C-C bonds within the fused ring system, as well as the modes associated with the two methyl groups. This information is invaluable for confirming the identity and purity of a synthesized sample.
Table 3: Comparison of Experimental vs. Calculated Spectroscopic Data (Hypothetical for the Parent Scaffold)
| Parameter | Experimental Value | Calculated Value (Method) |
|---|---|---|
| ¹H NMR Chemical Shift (H3) | ~8.0 ppm | Value depends on specific DFT functional/basis set |
| ¹³C NMR Chemical Shift (C3a) | ~145 ppm | Value depends on specific DFT functional/basis set |
Note: The values are illustrative and based on general data for related heterocyclic systems. Actual calculated values would require a specific computational study.
Reaction Mechanism Exploration using Computational Methods
Computational chemistry provides a window into the energetic landscapes of chemical reactions, allowing for the exploration of reaction mechanisms, the identification of transition states, and the rationalization of product outcomes.
While synthetic routes for pyrazolo[3,4-c]pyridines have been developed, detailed computational studies on their formation mechanisms are less common than for isomeric systems. rsc.orgrsc.org However, mechanistic studies on related scaffolds provide a clear blueprint for how such investigations would proceed. For the synthesis of pyrazolo[3,4-b]pyridines via a three-component reaction, DFT calculations have been used to investigate the mechanistic pathway. researchgate.net These studies can map out the entire reaction coordinate, calculating the energies of reactants, intermediates, transition states, and products.
By calculating the activation energies for different possible pathways, researchers can predict the most likely mechanism. For example, such a study could determine whether the initial step in a multi-component reaction is a Knoevenagel condensation or a Michael addition. This understanding can then be used to optimize reaction conditions (e.g., temperature, catalyst) to improve yields and selectivity. For the synthesis of this compound, computational exploration could elucidate the cyclization step, providing insights into the regioselectivity and the role of substituents in directing the reaction.
Reactivity and Functionalization of 5,7 Dimethyl 1h Pyrazolo 3,4 C Pyridine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609), a consequence of the electron-withdrawing nature of the nitrogen atom. However, the presence of the fused pyrazole (B372694) ring and the two electron-donating methyl groups at positions 5 and 7 is expected to enhance the electron density of the pyridine ring, thereby facilitating electrophilic attack. The directing effects of the substituents suggest that the most probable site for electrophilic substitution on the pyridine moiety is the C4 position, which is ortho to one methyl group and para to the other.
Nitration: The introduction of a nitro group onto the pyridine ring of 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine is anticipated to require forcing conditions, such as the use of a mixture of concentrated nitric acid and sulfuric acid. The reaction is expected to yield 4-nitro-5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine. The nitration of related pyrazole systems often proceeds under mixed acid conditions, supporting the feasibility of this transformation fiveable.me.
Halogenation: Halogenation, including bromination and chlorination, is a common electrophilic substitution reaction. For this compound, direct halogenation is predicted to occur at the C4 position. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in an appropriate solvent are likely to be effective. Studies on related pyrazolo[1,5-a]pyrimidines have demonstrated efficient C3 halogenation using potassium halide salts in the presence of a hypervalent iodine(III) reagent, suggesting that similar modern methodologies could be applicable pearson.com.
Sulfonation: The sulfonation of the pyridine ring is generally a challenging transformation requiring harsh conditions, such as fuming sulfuric acid at elevated temperatures. The expected product would be this compound-4-sulfonic acid. The direct sulfonylation of 1-methyl-1H-pyrazolo[3,4-b]pyridine at the 5-position using chlorosulfonic acid has been reported, indicating that sulfonation of the pyrazolopyridine core is achievable nih.gov.
| Reaction | Reagents and Conditions | Predicted Major Product |
| Nitration | HNO₃/H₂SO₄ | 4-nitro-5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine |
| Bromination | N-Bromosuccinimide (NBS), CCl₄ | 4-bromo-5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine |
| Chlorination | N-Chlorosuccinimide (NCS), CH₃CN | 4-chloro-5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine |
| Sulfonation | Fuming H₂SO₄, heat | This compound-4-sulfonic acid |
Friedel-Crafts reactions on pyridine and its derivatives are often complicated by the coordination of the Lewis acid catalyst with the basic nitrogen atom of the pyridine ring, which deactivates the ring towards electrophilic attack. This can lead to N-acylation or N-alkylation rather than the desired C-acylation or C-alkylation. In the case of this compound, the steric hindrance provided by the methyl groups at positions 5 and 7 might partially disfavor N-coordination, potentially allowing for a Friedel-Crafts reaction to occur at the C4 position under carefully controlled conditions. However, the success of such reactions remains speculative without direct experimental evidence. The use of stronger Lewis acids or alternative catalytic systems might be necessary to achieve C-functionalization.
| Reaction | Potential Reagents | Predicted Product / Potential Challenge |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 4-acyl-5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine / N-acylation and catalyst deactivation |
| Friedel-Crafts Alkylation | Alkyl halide, AlCl₃ | 4-alkyl-5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine / N-alkylation and catalyst deactivation |
Nucleophilic Substitution Reactions
The pyridine ring is inherently electron-deficient and is thus more susceptible to nucleophilic substitution than benzene, particularly at the positions ortho and para to the nitrogen atom.
In the absence of a leaving group on the pyridine ring of this compound, direct nucleophilic substitution is unlikely. However, if a good leaving group, such as a halogen, were introduced at an activated position (e.g., C4), it would be susceptible to displacement by various nucleophiles. For instance, a hypothetical 4-chloro-5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine could react with nucleophiles like amines, alkoxides, or thiolates to yield the corresponding substituted products.
The methyl groups at positions 5 and 7 are potential sites for functionalization through side-chain reactions.
Oxidation: The methyl groups can be oxidized to aldehydes or carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂). Selective oxidation of one methyl group over the other would likely be challenging. Oxidation of a methyl group on a related pyrazolo[4,3-c]pyridine to a carboxylic acid has been considered, suggesting the feasibility of this transformation acs.org.
Halogenation: Free radical halogenation of the methyl groups can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, leading to the formation of halomethyl derivatives. These derivatives are valuable intermediates for further nucleophilic substitution reactions.
Deprotonation and Alkylation: The methyl groups on pyridine rings can be deprotonated by strong bases such as organolithium reagents or lithium diisopropylamide (LDA) to form a resonance-stabilized carbanion. This anion can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce new functional groups at the side chain.
| Reaction Type | Typical Reagents | Potential Products |
| Oxidation | KMnO₄, heat | 5-carboxy-7-methyl-1H-pyrazolo[3,4-c]pyridine and/or 7-carboxy-5-methyl-1H-pyrazolo[3,4-c]pyridine |
| Side-chain Bromination | NBS, AIBN | 5-(bromomethyl)-7-methyl-1H-pyrazolo[3,4-c]pyridine and/or 7-(bromomethyl)-5-methyl-1H-pyrazolo[3,4-c]pyridine |
| Deprotonation/Alkylation | 1. LDA, THF, -78 °C2. RX (alkyl halide) | 5-ethyl-7-methyl-1H-pyrazolo[3,4-c]pyridine (if deprotonation is at the 5-methyl group) |
Metalation and Organometallic Derivatives
Directed ortho metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. For the parent 1H-pyrazolo[3,4-c]pyridine, selective metalation at the C7 position has been achieved using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) rsc.orgresearchgate.net. However, in this compound, the C7 position is blocked by a methyl group.
Despite this, deprotonation at other positions may be possible. The most acidic proton is likely the N-H of the pyrazole ring. Deprotonation with a suitable base would generate an N-anion that can be alkylated or acylated.
Direct C-H metalation on the pyridine ring at the C4 position could potentially be achieved with a strong base, directed by the pyridine nitrogen. The resulting organometallic intermediate could then be trapped with various electrophiles to introduce a wide range of substituents.
| Metalation Approach | Reagent | Site of Metalation | Subsequent Reaction with Electrophile (E+) | Product |
| N-H Deprotonation | NaH, K₂CO₃ | N1 | R-X | 1-alkyl-5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine |
| Directed C-H Metalation | n-BuLi, TMEDA | C4 (predicted) | E+ (e.g., CO₂, RCHO) | This compound-4-carboxylic acid or corresponding alcohol |
Lithiation and Subsequent Quenching Reactions
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. For the 1H-pyrazolo[3,4-c]pyridine core, the C-7 position is the most acidic proton on the pyridine ring, making it the primary site for deprotonation.
Research on 5-halo-1H-pyrazolo[3,4-c]pyridines has demonstrated that selective metalation at the C-7 position can be efficiently achieved using hindered magnesium-lithium amide bases such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide). rsc.org This approach avoids common side reactions like nucleophilic addition to the pyridine ring. The resulting organometallic intermediate can be trapped with a variety of electrophiles to introduce new functional groups at the C-7 position. This reactivity is expected to be directly translatable to the this compound scaffold, although the C-7 methyl group would necessitate lithiation of the methyl group itself (lateral lithiation) rather than the aromatic C-H bond.
In a study on the N-1 protected 5-bromo-1H-pyrazolo[3,4-c]pyridine, treatment with TMPMgCl·LiCl followed by quenching with different electrophiles yielded a range of C-7 substituted products. rsc.org The intermediate organomagnesium species was successfully trapped with iodine, aldehydes (like benzaldehyde), and disulfides (such as diphenyl disulfide) in moderate to good yields. rsc.org
Table 1: Examples of Quenching Reactions following C-7 Metalation of an N-1 Protected 5-Bromo-1H-pyrazolo[3,4-c]pyridine rsc.org
| Electrophile | Reagent | Product | Yield (%) |
|---|---|---|---|
| Iodine | I₂ | 7-iodo derivative | 66 |
| Benzaldehyde | PhCHO | 7-(hydroxy(phenyl)methyl) derivative | 62 |
| Diphenyl disulfide | PhSSPh | 7-(phenylthio) derivative | 48 |
This interactive table summarizes the outcomes of quenching the C-7 magnesiated intermediate with various electrophiles, showcasing the versatility of this functionalization strategy.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. The pyrazolo[3,4-c]pyridine core possesses multiple sites that can be activated for these transformations, typically by introducing a halide or triflate leaving group.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide or triflate, is a robust method for introducing aryl or vinyl substituents. This reaction has been successfully applied to the functionalization of the pyrazolo[3,4-c]pyridine skeleton. For instance, the C-3 position can be functionalized through a tandem C-H borylation and Suzuki-Miyaura cross-coupling sequence. rsc.org In this process, an iridium catalyst mediates the borylation of the C-3 position, and the resulting boronic ester is then used in a subsequent palladium-catalyzed Suzuki coupling. rsc.org This strategy allows for the introduction of various aryl and heteroaryl groups at a position that is otherwise difficult to functionalize selectively. rsc.org
Heck and Sonogashira Reactions: While specific examples of Heck and Sonogashira reactions on the this compound core are not extensively documented, the general applicability of these reactions to pyridine and pyrazole systems is well-established.
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org It is anticipated that a halogenated this compound (e.g., at the C-3 or C-4 position) would readily participate in Heck couplings with various alkenes, such as acrylates or styrenes, using a standard palladium catalyst system (e.g., Pd(OAc)₂ with a phosphine ligand) and a base. wikipedia.org
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is highly efficient for alkynylating heterocyclic systems. A 3-halo or 4-halo-5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine would be a suitable substrate for Sonogashira coupling with a range of terminal alkynes, providing access to alkynyl-substituted derivatives which are valuable intermediates for further synthesis.
Oxidation and Reduction Reactions
Oxidation of Nitrogen Atoms (N-Oxides)
The nitrogen atoms in the pyridine ring of the pyrazolo[3,4-c]pyridine system can be oxidized to form N-oxides. Pyridine N-oxides are valuable synthetic intermediates as the N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution, particularly at the C-4 and C-6 positions (analogous to C-2 and C-4 in pyridine).
The synthesis of pyrazolo[3,4-b]- and pyrazolo[4,3-c]pyridines has been achieved through the cyclization of 3-acylpyridine N-oxide tosylhydrazones. nih.gov This demonstrates that the pyridine nitrogen of a substituted pyridine precursor can be effectively oxidized to the N-oxide without disrupting the potential for subsequent pyrazole ring formation. It is therefore highly probable that this compound can be oxidized to its corresponding N-oxide using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
Reduction of the Pyridine Ring
The pyridine ring of the pyrazolopyridine scaffold can be partially or fully reduced to yield dihydropyridine or piperidine derivatives, respectively. These reduced scaffolds significantly expand the available chemical space by introducing three-dimensional character.
Catalytic hydrogenation is the most common method for the reduction of pyridine rings. researchgate.net Using catalysts such as platinum oxide (PtO₂), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C) under hydrogen pressure, the pyridine moiety can be fully saturated to the corresponding piperidine ring. researchgate.netresearchgate.net The reaction conditions, including solvent, temperature, and pressure, can be tuned to achieve the desired level of reduction and to tolerate other functional groups. For this compound, catalytic hydrogenation would yield the corresponding 5,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine.
N-Alkylation and N-Acylation Reactions at the Pyrazole Nitrogen
The pyrazole moiety of 1H-pyrazolo[3,4-c]pyridine contains two nitrogen atoms (N-1 and N-2), both of which are potential sites for functionalization. The regioselectivity of these reactions is a critical consideration.
N-Alkylation: N-alkylation of the pyrazole ring is a common strategy for introducing substituents that can modulate biological activity or serve as protecting groups. Studies on 5-halo-1H-pyrazolo[3,4-c]pyridines have shown that selective functionalization of either N-1 or N-2 is achievable by carefully choosing the reaction conditions and reagents. rsc.org For example, mesylation has been shown to selectively afford the N-1 protected product. rsc.org Alkylation under basic conditions (e.g., using NaH or Cs₂CO₃) with alkyl halides allows for the introduction of a wide variety of alkyl and benzyl groups. The ratio of N-1 to N-2 isomers often depends on steric and electronic factors, as well as the nature of the electrophile and solvent. mdpi.comsemanticscholar.org
N-Acylation: N-acylation introduces an acyl group onto one of the pyrazole nitrogens. This reaction is typically performed using an acyl chloride or anhydride in the presence of a base. While direct acylation of pyrazoles is a standard transformation, the regioselectivity in the pyrazolo[3,4-c]pyridine system would again be a key factor. The acylation is expected to occur preferentially at the less sterically hindered N-1 position. The resulting N-acyl derivatives can serve as final products or as intermediates where the acyl group acts as a protecting or directing group.
Synthesis of Substituted Derivatives and Libraries for Structure-Activity Relationship (SAR) Studies
The development of synthetic routes that allow for the systematic and regioselective functionalization of the this compound core is crucial for its application in drug discovery, particularly for generating libraries for Structure-Activity Relationship (SAR) studies.
A "vectorial functionalization" approach, as demonstrated for the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, provides a powerful blueprint for this purpose. rsc.org By combining the various reactions described above, each position on the scaffold can be targeted for modification:
N-1 and N-2: Selective N-alkylation or N-acylation.
C-3: Tandem C-H borylation followed by Suzuki-Miyaura coupling.
C-4: Introduction of a leaving group (e.g., via N-oxidation followed by chlorination) to enable cross-coupling or nucleophilic substitution.
C-7: Metalation of the methyl group followed by quenching with electrophiles.
By systematically applying these diverse functionalization strategies, chemists can generate a library of analogues of this compound with substituents at each key position. The biological evaluation of these libraries allows for a comprehensive exploration of the SAR, helping to identify the key structural features required for potent and selective biological activity.
Mechanistic Biological Investigations of 5,7 Dimethyl 1h Pyrazolo 3,4 C Pyridine Derivatives Excluding Clinical Data
Enzyme Inhibition Studies in vitro
Derivatives of the 1H-pyrazolo[3,4-c]pyridine scaffold have been identified as potent inhibitors of various enzymes, particularly kinases, which play a crucial role in cellular signaling pathways.
Kinetic Characterization of Enzyme Inhibition (e.g., Ki, IC50)
The inhibitory potency of pyrazolo[3,4-c]pyridine derivatives has been quantified using standard biochemical assays to determine their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. A notable example is the investigation of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key mediator of necroptotic cell death.
In these studies, a series of derivatives were synthesized and evaluated for their ability to inhibit RIP1 kinase activity. For instance, a lead compound from this series demonstrated a pKi of 8.41, indicating a strong binding affinity to the enzyme. Further optimization of the substituents on the pyrazolo[3,4-c]pyridine core led to the discovery of highly potent inhibitors.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) |
| Derivative A | RIP1 Kinase | 15 | 8.4 |
| Derivative B | RIP1 Kinase | 9 | 4.2 |
| Derivative C | RIP1 Kinase | 25 | 12.1 |
This table presents hypothetical data based on findings for similar compounds in the literature to illustrate the kinetic characterization.
Mechanism of Enzyme-Inhibitor Interaction (e.g., Competitive, Non-competitive, Uncompetitive)
Investigations into the mechanism of enzyme inhibition by pyrazolo[3,4-c]pyridine derivatives have often revealed a competitive mode of action, particularly for kinase inhibitors. These compounds are typically designed to bind to the ATP-binding pocket of the kinase, thereby competing with the endogenous ATP substrate.
Identification of Specific Enzyme Targets (e.g., Kinases, Proteases, Hydrolases)
The primary enzyme targets identified for pyrazolo[3,4-c]pyridine derivatives are kinases. The purine-like structure of the scaffold makes it well-suited for targeting the ATP-binding site of these enzymes.
Kinases:
Receptor Interacting Protein 1 (RIP1) Kinase: As detailed above, derivatives of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine have been developed as potent and selective inhibitors of RIP1 kinase.
Glycogen Synthase Kinase 3 (GSK3)α/β: Studies on substituted pyrazolo[3,4-c]pyridines have shown inhibitory activity against GSK3α/β, a key enzyme in various signaling pathways.
Cdc2-like Kinases 1 (CLK1) and Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (DYRK1A): Some pyrazolo[3,4-c]pyridine derivatives have also demonstrated inhibitory effects on these kinases.
While kinases are the most prominent targets, the versatility of the pyrazolo[3,4-c]pyridine scaffold suggests that derivatives could be developed to target other enzyme classes, such as proteases and hydrolases, although such examples are less documented in the available literature.
Receptor Binding Affinity Profiling
In addition to enzyme inhibition, derivatives of 1H-pyrazolo[3,4-c]pyridine have been investigated for their ability to bind to and modulate the function of various cell surface receptors, particularly G-protein coupled receptors (GPCRs).
Ligand-Binding Assays with Recombinant Receptors
Ligand-binding assays using recombinant receptors expressed in cell lines are a primary method for characterizing the affinity of pyrazolo[3,4-c]pyridine derivatives for their receptor targets. These assays typically involve competition between a labeled ligand (a radioligand or fluorescent ligand) and the unlabeled test compound.
A significant finding in this area is the identification of novel pyrazolo[3,4-c]pyridine derivatives as potent antagonists for the A1 and A3 adenosine (B11128) receptors (A1R and A3R). In a screening of a library of pyrazolo[3,4-c]pyridine compounds, several derivatives with a 3-aryl, 7-anilino, and an electronegative group at the 5-position were identified as having low micromolar to low nanomolar affinity for A1R and A3R.
Radioligand Binding Studies in vitro
Radioligand binding studies are a classic and highly sensitive method for determining the binding affinity (expressed as the dissociation constant, Kd) of a compound for a receptor. These studies have been instrumental in characterizing the interaction of pyrazolo[3,4-c]pyridine derivatives with adenosine receptors.
For a particularly potent derivative, designated A17, the Kd for A1R was determined to be 5.62 nM, with a residence time (RT) of 41.33 minutes. For A3R, the same compound exhibited a Kd of 13.5 nM and an RT of 47.23 minutes. These kinetic data highlight the high affinity and relatively long duration of binding of this derivative to the adenosine receptors.
| Compound | Receptor Target | Binding Affinity (Kd, nM) |
| Derivative X | A1 Adenosine Receptor | 85.3 |
| Derivative Y | A1 Adenosine Receptor | 15.7 |
| Derivative Z (A17) | A1 Adenosine Receptor | 5.62 |
| Derivative X | A3 Adenosine Receptor | 120.1 |
| Derivative Y | A3 Adenosine Receptor | 28.4 |
| Derivative Z (A17) | A3 Adenosine Receptor | 13.5 |
This table presents hypothetical data based on findings for similar compounds in the literature to illustrate receptor binding affinities.
These studies demonstrate that the 1H-pyrazolo[3,4-c]pyridine scaffold is a versatile platform for the development of potent and selective ligands for a range of biological targets. While specific data for 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine remains to be fully elucidated, the mechanistic investigations of its derivatives provide a strong foundation for understanding its potential pharmacological profile.
Allosteric Modulation Studies
Derivatives of the pyrazolo[3,4-c]pyridine scaffold have emerged as significant allosteric modulators, particularly in the context of viral assembly. Certain (1H-pyrazolo[3,4-c]pyridin-5-yl)sulfonamide analogs have been identified as a novel chemotype of hepatitis B virus (HBV) capsid assembly modulators (CpAMs). researchgate.net These molecules function as molecular glues, enhancing the interaction between core protein (Cp) dimers. This allosteric modulation misdirects the assembly process, leading to the formation of non-capsid polymers instead of functional viral capsids, thereby inhibiting viral replication. researchgate.net This mechanism is distinct from active site inhibition and highlights the potential of the pyrazolo[3,4-c]pyridine core in designing molecules that target allosteric sites to disrupt protein-protein interactions.
Cellular Target Engagement Studies (Non-Human Cell Lines)
The engagement of pyrazolo[3,4-c]pyridine derivatives with their intracellular targets has been primarily investigated through thermal shift assays in non-human cell lines.
The Cellular Thermal Shift Assay (CETSA) has been instrumental in confirming the intracellular target engagement of pyrazolo[3,4-c]pyridine derivatives. This method relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. For instance, derivatives of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine, identified as inhibitors of Receptor Interacting Protein 1 (RIPK1) kinase, have been shown to dose-dependently stabilize mouse RIPK1 in L929 cell lysates. nih.govresearchgate.net This demonstrates a direct interaction between the compounds and their intended target within a complex cellular environment.
Building on the principles of CETSA, the isothermal dose-response fingerprint (ITDRF) assay has been employed to quantify the biophysical binding affinity of pyrazolo[3,4-c]pyridine derivatives inside cells. This technique involves treating cells with varying concentrations of the compound before heating. The resulting thermal stability shifts are then measured to determine the half-maximal effective concentration (EC50) for target engagement. Studies on 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives in L929 mouse fibrosarcoma cells have successfully used this approach to quantify their engagement with RIPK1. nih.govresearchgate.net The correlation between these intracellular EC50 values and the in vitro inhibitory constants (Ki) from recombinant enzyme assays further validates the on-target activity of these compounds. nih.gov
Notably, there is a lack of publicly available research demonstrating the use of chemoproteomics for the target deconvolution of pyrazolo[3,4-c]pyridine derivatives.
Elucidation of Molecular Mechanisms of Action in Cell-Free Systems
Cell-free assays have been pivotal in dissecting the molecular mechanisms by which pyrazolo[3,4-c]pyridine derivatives exert their biological effects, particularly in the context of signaling pathway modulation.
The primary signaling pathway investigated for modulation by pyrazolo[3,4-c]pyridine derivatives is the necroptosis pathway, which is critically regulated by RIPK1 kinase. In cell-free biochemical assays, 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives have been shown to directly inhibit the kinase activity of both human and mouse recombinant RIPK1. nih.gov The inhibitory activity observed in these cell-free systems correlates well with their ability to suppress necroptotic cell death in cellular assays, confirming that their mechanism of action is the direct inhibition of a key signaling protein in this pathway. nih.govmdpi.com
Another example of mechanism elucidation in a cell-free system involves the inhibition of cystathionine (B15957) β-synthase (CBS), an enzyme involved in hydrogen sulfide (B99878) signaling. A substituted pyrazolo[3,4-c]pyridine derivative was identified as a potent inhibitor of CBS using the methylene (B1212753) blue assay, a cell-free method to measure CBS activity. mdpi.com Further investigation using differential scanning fluorimetry (a thermal shift assay in a cell-free system) suggested that the compound binds to the orthosteric site of the enzyme, ruling out binding to the allosteric regulatory domain. mdpi.com
Effects on Specific Protein-Protein Interactions
While specific studies on this compound derivatives are not extensively documented in publicly available research, the broader class of pyrazolopyridines has been identified as a promising scaffold for the development of inhibitors targeting protein-protein interactions (PPIs). These interactions are fundamental to numerous cellular functions, and their dysregulation is often implicated in disease.
A notable example involves the isomeric pyrazolo[4,3-c]pyridine core, which has been the subject of a structure-based drug discovery program to identify inhibitors of the PEX14–PEX5 protein-protein interaction. acs.org This interaction is crucial for the import of proteins into glycosomes, which are metabolic organelles essential for the survival of Trypanosoma parasites, the causative agents of devastating diseases. acs.org Through an in silico screening process, a pyrazolo[4,3-c]pyridine derivative was identified as a hit compound. acs.org Subsequent optimization of this scaffold led to the development of potent inhibitors that disrupt the PEX14–PEX5 complex, leading to the mislocalization of glycosomal enzymes and ultimately, parasite death in vitro. acs.org The initial hit compound demonstrated a dissociation constant (KD) of 163 μM in an NMR-based assay and an EC50 of 265 μM in a cellular assay designed to measure the disruption of the PPI. acs.org
The research into these related isomers underscores the potential of the pyrazolopyridine framework to serve as a template for the design of molecules that can effectively interfere with challenging PPI surfaces. The strategic placement of substituents on the pyrazolopyridine core allows for the mimicry of key binding motifs, such as aromatic residues, that are often found at the interface of protein complexes. acs.org
Gene Expression Profiling in vitro (without phenotypic outcomes)
For instance, derivatives of 1H-pyrazolo[3,4-b]pyridine have been developed as potent inhibitors of TANK-binding kinase 1 (TBK1), a crucial kinase in innate immunity signaling pathways. nih.gov TBK1 activation is essential for the production of type I interferons (IFNs) through the phosphorylation of interferon regulatory factors 3 and 7 (IRF3/7). nih.gov The phosphorylation and subsequent dimerization of these transcription factors lead to their translocation to the nucleus, where they induce the expression of a wide range of pro-inflammatory and antiviral genes. nih.gov
In a study focused on the development of TBK1 inhibitors, a lead 1H-pyrazolo[3,4-b]pyridine compound was shown to effectively inhibit the TBK1 downstream IFN signaling pathway in stimulated THP-1 and RAW264.7 cell lines, as measured by the mRNA levels of downstream genes. nih.gov This demonstrates that by inhibiting an upstream kinase, these compounds can profoundly alter the transcriptional landscape of the cell, specifically targeting the expression of genes involved in the inflammatory response. While these findings are linked to a phenotypic outcome (inhibition of inflammation), the underlying data on mRNA levels provide a glimpse into the gene expression changes induced by this class of compounds.
Structure-Activity Relationship (SAR) Elucidation for Biological Activity
The exploration of the structure-activity relationships (SAR) for pyrazolopyridine derivatives has been a critical component in the optimization of their biological activities. These studies systematically modify the chemical structure of the scaffold and assess the impact of these changes on in vitro potency.
Correlation of Structural Modifications with in vitro Potency
SAR studies on various pyrazolopyridine isomers have revealed key structural features that govern their inhibitory potential against different biological targets. For the pyrazolo[4,3-c]pyridine-based inhibitors of the PEX14–PEX5 PPI, modifications at several positions of the scaffold were explored. It was found that the nature of the substituent at the N-1 position of the pyrazole (B372694) ring had a significant impact on activity. For example, the absence of a substituent at this position led to a slight decrease in the ability to disrupt the PPI. acs.org Furthermore, the introduction of carboxylate derivatives at this position resulted in inactive compounds. acs.org The docking models suggested that the phenyl group of the initial hit compound occupied a tryptophan pocket on the PEX14 surface, while an indole (B1671886) moiety filled a phenylalanine hotspot. acs.org
In the context of 1H-pyrazolo[3,4-b]pyridine derivatives as activators of adenosine 5'-monophosphate-activated protein kinase (AMPK), SAR studies indicated that an unsubstituted pyrazole N-H was essential for potent activation. nih.gov Additionally, para-substitution on a diphenyl group attached to the core was found to be crucial for activity. nih.gov
For the 1H-pyrazolo[3,4-b]pyridine inhibitors of TBK1, extensive SAR was conducted around two main modification sites, designated as R1 and R2. nih.gov These efforts led to the identification of a highly potent inhibitor with an IC50 value of 0.2 nM. nih.gov The study highlighted the importance of specific amino acids in the kinase's active site, such as Asp157, in forming key interactions with the inhibitors. nih.gov
The following table summarizes the SAR findings for different pyrazolopyridine scaffolds:
| Scaffold | Target | Key SAR Findings | Reference |
|---|---|---|---|
| Pyrazolo[4,3-c]pyridine | PEX14–PEX5 PPI | - N-1 substitution influences activity; unsubstituted or hydroxyethyl (B10761427) groups are tolerated, while carboxylates are detrimental.- Aromatic moieties are crucial for occupying hydrophobic pockets at the protein interface. | acs.org |
| 1H-Pyrazolo[3,4-b]pyridine | AMPK | - An exposed pyrazole N-H is essential for activation potency.- Para-substitution on a diphenyl group is important for activity. | nih.gov |
| 1H-Pyrazolo[3,4-b]pyridine | TBK1 | - Modifications at R1 and R2 positions led to significant improvements in potency.- Interactions with key residues like Asp157 are critical for high-affinity binding. | nih.gov |
Identification of Key Pharmacophores and Ligand Efficiency Metrics
Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For pyrazolopyridine derivatives, pharmacophore models have been developed to guide the design of more potent and selective compounds.
While a specific pharmacophore model for this compound derivatives is not described in the available literature, studies on related pyrazolopyridine isomers have provided valuable insights. For a series of pyrazolo[3,4-b]pyridine derivatives designed as Tropomyosin receptor kinase (TRK) inhibitors, computational studies were employed to understand the key interactions within the kinase active site. nih.gov These studies often reveal the critical hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions that constitute the pharmacophore.
In a broader context of kinase inhibition by pyrazolopyridine scaffolds, several common pharmacophoric features have been identified. These typically include:
A heterocyclic core that serves as a scaffold for the correct orientation of functional groups.
One or more hydrogen bond donors and acceptors that engage with the hinge region of the kinase domain.
Aromatic rings that form π-π stacking interactions with aromatic residues in the active site.
Hydrophobic groups that occupy specific pockets within the binding site.
Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target relative to its size (number of heavy atoms). It is a useful parameter for comparing the quality of different fragments and leads during the optimization process. Although specific LE values for this compound derivatives are not reported, the general goal in lead optimization is to maximize potency while minimizing molecular size, thereby improving LE. The development of highly potent inhibitors, such as the nanomolar TBK1 inhibitor from the 1H-pyrazolo[3,4-b]pyridine series, suggests that this scaffold can be optimized to achieve high ligand efficiency. nih.gov
Computational Drug Design Principles Applied to Pyrazolo[3,4-c]pyridine Scaffolds (purely in silico)
Computational methods are integral to modern drug discovery, enabling the rapid screening of large virtual libraries and the rational design of novel compounds. The pyrazolo[3,4-c]pyridine scaffold and its isomers have been the subject of various in silico studies aimed at identifying and optimizing new biologically active molecules.
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. For the pyrazolo[4,3-c]pyridine inhibitors of the PEX14–PEX5 PPI, a structure-based virtual screening approach was employed. acs.org This involved using a homology model of the target protein to dock a library of compounds and prioritize those with the most favorable predicted binding modes and energies. acs.org This initial in silico step was crucial in identifying the first-in-class pyrazolopyridine-based inhibitors of this PPI. acs.org
Once a hit compound is identified, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. Computational tools play a significant role in this process. For the pyrazolo[3,4-b]pyridine derivatives targeting TRK kinases, a strategy of scaffold hopping combined with computer-aided drug design was utilized. rsc.org This approach involves replacing the core scaffold of a known inhibitor with a structurally different but functionally similar one, in this case, the pyrazolo[3,4-b]pyridine core. Molecular docking studies are then used to guide the design of substituents on the new scaffold to maximize interactions with the target protein.
The following table outlines the application of computational methods to pyrazolopyridine scaffolds:
| Scaffold | Target | Computational Method | Outcome | Reference |
|---|---|---|---|---|
| Pyrazolo[4,3-c]pyridine | PEX14–PEX5 PPI | Structure-based virtual screening, molecular docking | Identification of initial hit compounds for a novel class of PPI inhibitors. | acs.org |
| Pyrazolo[3,4-b]pyridine | TRK Kinases | Scaffold hopping, computer-aided drug design | Design and synthesis of novel and potent TRK inhibitors. | rsc.org |
| Pyrazolo[3,4-b]pyridine | Mps1 Kinase | Virtual screening | Discovery of a novel class of potent Mps1 inhibitors for cancer therapy. | nih.gov |
These examples demonstrate the power of purely in silico approaches to drive the discovery and optimization of novel drug candidates based on the versatile pyrazolopyridine scaffold.
Fragment-Based Drug Design (FBDD) Approaches
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification and development of lead compounds. This approach relies on screening small, low-molecular-weight compounds, or "fragments," that typically exhibit weak binding to a biological target. The structural information gleaned from how these fragments bind is then used to grow, link, or combine them into more potent and selective molecules. The 1H-pyrazolo[3,4-c]pyridine scaffold, a core component of this compound, has been effectively utilized in FBDD campaigns due to its desirable properties as a versatile heterocyclic core. nih.govrsc.orgrscbmcs.org
The value of heterocyclic fragments like pyrazolo[3,4-c]pyridines in FBDD is significant because they are prevalent in biologically active compounds. rsc.orgresearchgate.net These novel scaffolds provide a three-dimensional framework that can be systematically elaborated to optimize interactions with a target protein. rsc.orgrscbmcs.org For a fragment-based approach to be successful, it is crucial that the initial fragment can be synthetically elaborated along multiple growth vectors to improve its binding affinity and drug-like properties. rsc.org
One notable application of the 1H-pyrazolo[3,4-c]pyridine core in FBDD was in the development of pan-Pim kinase inhibitors. nih.gov Pim kinases are a family of serine/threonine kinases that are attractive targets for cancer therapy. A fragment screening effort identified analogous core fragments, which led to the selection of 1H-pyrazolo[3,4-c]pyridine (also referred to as 6-azaindazole) as a suitable core for developing potent inhibitors. nih.gov Structure-based drug design was then employed to guide the optimization of these fragments, resulting in compounds with picomolar biochemical potency against all three Pim kinase isoforms. nih.gov
The synthetic tractability of the pyrazolo[3,4-c]pyridine scaffold is a key enabler of its use in FBDD. Research has demonstrated methods for the "vectorial functionalisation" of this core, allowing for selective chemical modifications at multiple positions. rsc.orgdur.ac.uk This control over the synthetic elaboration is fundamental to the hit-to-lead optimization process in FBDD. For instance, different positions on the heterocyclic ring system can be independently modified to explore the chemical space around the initial fragment hit. The primary points of diversification on the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold include:
N-1 and N-2 positions: These can be accessed through N-alkylation and the use of protecting groups. rsc.orgdur.ac.uk
C-3 position: Functionalization at this position can be achieved through a tandem borylation and Suzuki-Miyaura cross-coupling reaction. rsc.orgdur.ac.uk
C-5 position: This position is amenable to modification via Buchwald-Hartwig amination. rsc.orgdur.ac.uk
C-7 position: Selective metalation allows for the introduction of various substituents at this site. rsc.org
This systematic and selective functionalization allows medicinal chemists to build upon the initial fragment, progressively improving its pharmacological profile. The table below summarizes the key functionalization strategies for the pyrazolo[3,4-c]pyridine scaffold that are instrumental in a fragment-based drug design workflow.
| Position | Functionalization Method | Purpose in FBDD |
| N-1 / N-2 | N-alkylation, Protection group strategies | Modulate solubility, metabolic stability, and interactions with the protein backbone. |
| C-3 | Tandem borylation and Suzuki-Miyaura cross-coupling | Introduce aryl or heteroaryl groups to access new binding pockets. |
| C-5 | Buchwald-Hartwig amination | Introduce amine functionalities to form key hydrogen bonds with the target. |
| C-7 | Selective metalation followed by reaction with electrophiles | Explore specific sub-pockets within the binding site for improved potency and selectivity. |
While detailed FBDD studies specifically commencing with this compound are not extensively documented in publicly available literature, this compound represents a synthetically accessible derivative of the core 1H-pyrazolo[3,4-c]pyridine scaffold. The methyl groups at the 5 and 7 positions can be considered as initial vectors that could influence the binding orientation and provide a starting point for further optimization based on the principles of FBDD. The existence of derivatives such as this compound-3-carboxylic acid amide in patent literature further underscores the medicinal chemistry interest in this scaffold. google.com
Other Applications of 5,7 Dimethyl 1h Pyrazolo 3,4 C Pyridine and Its Derivatives
Materials Science Applications
The inherent photophysical properties and structural rigidity of the pyrazolopyridine core lend themselves to applications in optoelectronic and sensing technologies.
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Pyridine-based compounds are widely utilized as charge-transporting materials in organic electronic devices due to their electron-deficient nature, which facilitates electron injection and transport. rsc.org In organic light-emitting diodes (OLEDs), pyridine (B92270) derivatives can function as electron-transporting materials (ETMs) or as hosts for phosphorescent emitters, contributing to improved efficiency and stability. rsc.org Their energy levels can be tuned through chemical modification to create deep Highest Occupied Molecular Orbital (HOMO) levels and appropriate Lowest Unoccupied Molecular Orbital (LUMO) levels, which are crucial for device performance. rsc.org
Similarly, in the realm of organic photovoltaics (OPVs) and perovskite solar cells, donor-acceptor molecules containing pyridine units have been explored. rsc.org Recent studies have highlighted that pyrazolo[3,4-b]pyridine compounds are considered key intermediates in the development of materials for semiconductors and OLEDs. nih.gov For instance, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinoline derivatives, a related class of compounds, have been synthesized and tested in both photovoltaic and electroluminescent applications. mdpi.com These materials, when used as emitters in OLEDs, produced deep bluish-green light. mdpi.com While these examples establish the potential of the broader pyrazolopyridine family, specific studies on 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine for OLED or OPV applications are not yet prominent in the literature.
Fluorescent Probes and Sensors
The pyrazolopyridine scaffold is an effective fluorophore, and its derivatives have been successfully developed as chemosensors for detecting metal ions. These sensors often operate on a "turn-off" or "turn-on" fluorescence mechanism, where the presence of a specific ion quenches or enhances the material's emission.
Derivatives of the related isomer, pyrazolo[3,4-b]pyridine, have shown significant promise. For example, 1,7-dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridines have been synthesized and used as tridentate ligands for cation detection. nih.govacs.org These compounds exhibit strong blue light emission and have been employed as reversible "turn-off" fluorescent probes for detecting metals such as Cu2+, Co2+, Ni2+, and Hg2+. nih.govacs.org One such probe demonstrated high sensitivity for Cu2+ with a detection limit as low as 26 nM. acs.org
Another study developed a 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based chemosensor that exhibits high selectivity for Fe3+ and Fe2+ ions, operating as a "turn-off" sensor detectable in the 10⁻⁷ M range. acs.org Furthermore, pyrazole-pyridine based chemosensors have been designed for the selective recognition of Al3+ ions through both colorimetric and fluorescent changes. nih.gov The sensing capability is often attributed to the strategic placement of nitrogen atoms within the heterocyclic structure, which can chelate with metal ions and induce changes in the molecule's electronic state.
| Pyrazolopyridine Derivative Class | Target Ion(s) | Sensing Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| 1,7-Dipyridinyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines | Cu2+, Co2+, Ni2+, Hg2+ | Fluorescence Quenching ("Turn-off") | 26 nM (for Cu2+) | acs.org |
| 2H-Pyrrolo[3,4-c]pyridine-1,3,6(5H)-triones | Fe3+, Fe2+ | Fluorescence Quenching ("Turn-off") | 10-7 M range | acs.org |
| N-(2-pyridyl)pyrazole derivative | Al3+ | Fluorescence Enhancement ("Turn-on") | Not specified | nih.gov |
| 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivative | Zn2+ | Fluorescence Enhancement | 0.193 µM | mdpi.com |
Polymeric Materials Integration
Currently, there is a lack of specific research in the public domain regarding the integration of this compound or its close derivatives into polymeric materials.
Catalysis and Ligand Design
The nitrogen atoms in the pyrazolopyridine skeleton make it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The ability to functionalize the core structure allows for fine-tuning of steric and electronic properties.
Ligands for Transition Metal Catalysis
Pyrazolopyridine (PzPy) derivatives have emerged as versatile bidentate ligands for a variety of transition-metal-catalyzed reactions, including cross-coupling and C-H activation processes. bohrium.com The pyrazole (B372694) and pyridine rings can coordinate with metals like palladium (Pd), copper (Cu), and iridium (Ir), offering alternatives to more common bipyridine ligands. bohrium.com
Research has demonstrated that the 1H-pyrazolo[3,4-c]pyridine scaffold can be functionalized through several palladium-catalyzed reactions. For instance, the C-5 position can undergo Buchwald-Hartwig amination, and the C-3 position can be modified via Suzuki-Miyaura cross-coupling reactions after an initial borylation step. rsc.orgworktribe.comresearchgate.net These transformations showcase the compatibility of the pyrazolo[3,4-c]pyridine core with important catalytic cycles for forming carbon-carbon and carbon-nitrogen bonds. rsc.orgresearchgate.net
The broader class of pyrazolopyridine ligands has been used in:
Cu-catalyzed reactions : Including N-arylation and O-arylation (Chan-Lam reactions). bohrium.com
Pd-catalyzed reactions : Such as Heck reactions, cyclopropanation, and C-H alkenylation. bohrium.com
Photoredox catalysis : Utilizing iridium and copper complexes bearing PzPy ligands. bohrium.com
The specific arrangement of nitrogen atoms allows these ligands to act in different binding modes, influencing the selectivity and efficiency of the catalytic transformation. bohrium.comresearchgate.net
| Scaffold | Catalytic Reaction | Metal Center | Reference |
|---|---|---|---|
| 1H-Pyrazolo[3,4-c]pyridine | Buchwald-Hartwig Amination | Palladium (Pd) | rsc.org |
| 1H-Pyrazolo[3,4-c]pyridine | Suzuki-Miyaura Cross-Coupling | Palladium (Pd) | rsc.org |
| Pyrazolopyridine (General) | Heck Reaction, C-H Alkenylation | Palladium (Pd) | bohrium.com |
| Pyrazolopyridine (General) | Chan-Lam N-arylation/O-arylation | Copper (Cu) | bohrium.com |
| Pyrazolopyridine (General) | Photoredox Reactions | Iridium (Ir), Copper (Cu) | bohrium.com |
Organocatalysis
While the pyrazolopyridine scaffold is well-suited for metal coordination, its application as a primary organocatalyst is not well-documented in the current literature. A 2008 study mentions the use of organocatalysts for the synthesis of pyrazole derivatives, but not the use of the pyrazolopyridine scaffold itself as the catalyst. nih.gov
Analytical Chemistry Applications
The unique structural and electronic properties of the pyrazolo[3,4-c]pyridine core, particularly the presence of multiple nitrogen atoms, make it and its derivatives valuable candidates for various applications in analytical chemistry. These nitrogen atoms can act as coordination sites for metal ions and participate in hydrogen bonding, which are key interactions for sensing and separation technologies.
Derivatives of the broader pyrazolopyridine family have demonstrated significant promise as fluorescent chemosensors for the detection of metal ions. The principle behind this application lies in the ability of the nitrogen atoms within the heterocyclic system to form stable complexes with metal cations. This complexation event can lead to a measurable change in the photophysical properties of the molecule, such as fluorescence quenching or enhancement, allowing for the sensitive and selective detection of the target ion.
For instance, novel tridentate ligands based on 1,7-dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridines have been synthesized and utilized as "turn-off" fluorescent probes for the detection of various metal ions. nih.govacs.org These compounds, which feature three pyridine nitrogen atoms strategically positioned for chelation, have shown a good binding ability to Cu²⁺ with low detection and quantification limits of 26 nM and 86 nM, respectively. nih.govacs.org The fluorescence of these probes is quenched upon binding with metal ions such as Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺. acs.org This process can even be reversible, with the fluorescence restored by the addition of a decomplexing agent like ethylenediamine, demonstrating the potential for creating reusable sensors. nih.govacs.org
While these examples utilize a different isomer of the pyrazolopyridine scaffold, the underlying principle of metal ion coordination by the nitrogen-rich heterocyclic system is directly applicable to derivatives of this compound. The development of fluorescent sensors based on pyridine derivatives for the detection of toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺ further underscores the potential of this class of compounds in environmental monitoring and analytical chemistry. mdpi.com The binding of metal ions to the nitrogen atoms of the pyridine moieties is a key factor in the observed fluorometric responses. mdpi.com
Furthermore, research on chemosensors based on N-heterocyclic dyes has highlighted the use of pyrazolo[3,4-b]pyridine derivatives in the detection of anions like cyanide (CN⁻). rsc.org This indicates the versatility of the pyrazolopyridine core in designing sensors for a range of ionic species.
The commercial availability of 1H-pyrazolo[3,4-c]pyridine for High-Performance Liquid Chromatography (HPLC) suggests its use as a reference standard in analytical methods. jk-sci.com While there is limited direct evidence of this compound or its derivatives being used as stationary phases themselves, the characteristics of pyridine-containing compounds make them interesting candidates for the development of novel chromatographic materials. The ability of the pyridine nitrogen to engage in hydrogen bonding and dipole-dipole interactions can offer unique selectivity for the separation of various analytes. sielc.com
Agrochemical Research (excluding any human health claims)
The pyrazole and pyridine moieties are present in numerous commercially successful agrochemicals. nih.govresearchgate.net Consequently, fused heterocyclic systems such as pyrazolopyridines are attractive scaffolds for the discovery of new active ingredients for crop protection. Research in this area has explored the potential of pyrazolopyridine derivatives as herbicides, insecticides, and fungicides.
A recent review highlights that pyrazolo[3,4-b]pyridine and its derivatives are utilized as herbicides and fungicides in agrochemical applications. nih.gov The diverse biological activities of pyrazole derivatives have been leveraged in the development of pesticides. acs.org
For example, a series of novel pyrazole derivatives containing phenylpyridine moieties were synthesized and evaluated for their herbicidal activity. mdpi.com Some of these compounds exhibited moderate post-emergence herbicidal activity against weeds such as Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis. mdpi.com Specifically, compounds 6a and 6c from this study showed 50% inhibition of Setaria viridis, which was slightly better than the commercial herbicide pyroxasulfone (B108660) under the tested conditions. mdpi.com
In the realm of insect control, fused pyrazolo[3,4-b]pyridine derivatives have been synthesized and tested for their insecticidal activity against mosquito larvae (Culex pipiens). benthamdirect.comeurekaselect.com Certain compounds from this research demonstrated significant insecticidal effects. benthamdirect.comeurekaselect.com Another study on functionalized pyridine derivatives, developed as analogues of neonicotinoid insecticides, showed high toxicity towards the cowpea aphid (Aphis craccivora). nih.gov
Furthermore, various pyrazolo[3,4-b]pyridine derivatives have been evaluated for their in vitro antifungal activity against clinically important fungi. nih.gov Spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine] derivatives have also been synthesized and shown to possess remarkable fungicidal activity against soil-borne fungi such as Rhizoctonia solani and Fusarium solani. tandfonline.com Additionally, a series of pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety demonstrated significant fungicidal activities, with some compounds showing comparable efficacy to the commercial fungicide pyraclostrobin (B128455) against Gaeumannomyces graminis var. tritici, the causative agent of take-all disease in wheat. nih.gov
The following table summarizes the agrochemical activities of some pyrazolopyridine derivatives and related compounds:
| Compound Class | Target Organism | Activity | Reference |
| Pyrazole derivatives with phenylpyridine moieties | Setaria viridis (weed) | Moderate herbicidal | mdpi.com |
| Fused pyrazolo[3,4-b]pyridine derivatives | Culex pipiens (mosquito larvae) | Insecticidal | benthamdirect.comeurekaselect.com |
| Functionalized pyridine derivatives | Aphis craccivora (aphid) | Insecticidal | nih.gov |
| Pyrazolo[3,4-b]pyridine derivatives | Candida albicans, Cryptococcus neoformans (fungi) | Antifungal | nih.gov |
| Spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine] derivatives | Rhizoctonia solani, Fusarium solani (fungi) | Fungicidal | tandfonline.com |
| Pyrazole derivatives with 1,2,3,4-tetrahydroquinoline | Gaeumannomyces graminis var. tritici (fungus) | Fungicidal | nih.gov |
Challenges and Future Perspectives in 5,7 Dimethyl 1h Pyrazolo 3,4 C Pyridine Research
Addressing Synthetic Accessibility and Atom Economy
Future research should focus on the development of novel synthetic methodologies that are both high-yielding and environmentally benign. This includes the exploration of one-pot reactions, catalytic C-H activation, and flow chemistry approaches. Improving the atom economy of the synthesis will be crucial for the large-scale production of this compound and its derivatives, making it a more viable candidate for drug development.
Table 1: Comparison of Potential Synthetic Routes for 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine
| Route | Starting Materials | Key Steps | Potential Advantages | Potential Disadvantages |
| Hypothetical Route A | Substituted Pyrazole (B372694) and Diketone | Cyclocondensation | Potentially straightforward | Regioselectivity issues, harsh conditions |
| Hypothetical Route B | Substituted Pyridine (B92270) and Hydrazine (B178648) | Pyrazole ring formation | Good control of pyridine substituents | Availability of starting pyridine |
| Hypothetical Route C | C-H Functionalization | Direct annulation onto a pyrazole core | High atom economy, fewer steps | Catalyst development, regioselectivity |
Exploring Novel Biological Targets (beyond known mechanisms)
While pyrazolopyridine derivatives have been investigated for their activity against a range of biological targets, including kinases and G-protein coupled receptors, the specific biological profile of this compound is largely unknown. A significant challenge will be to move beyond the known mechanisms of related compounds and to identify novel biological targets for this specific molecule.
Future research should employ high-throughput screening campaigns against diverse target classes to uncover unexpected biological activities. Phenotypic screening, where the effect of the compound on cell behavior is observed without a preconceived target, could also be a valuable tool. The unique electronic and steric properties imparted by the 5,7-dimethyl substitution pattern may lead to interactions with novel binding pockets, opening up new avenues for therapeutic intervention.
Developing Advanced Computational Methodologies for Prediction
Computational chemistry offers a powerful toolkit for accelerating the drug discovery process. However, the accuracy of predictive models is highly dependent on the availability of high-quality experimental data. For a data-poor compound like this compound, developing reliable computational models for predicting its properties, such as binding affinity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, presents a significant challenge.
The future of research in this area will involve the development and application of advanced computational methodologies. This includes the use of quantum mechanics (QM) calculations to accurately model the electronic structure of the molecule and its interactions with biological targets. Furthermore, the development of sophisticated molecular dynamics simulations will be crucial for understanding the conformational dynamics of the molecule and its binding modes.
Integration with Artificial Intelligence and Machine Learning for Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast datasets to identify promising drug candidates. nih.govnih.gov The primary challenge in applying these technologies to this compound is the scarcity of specific data for this compound.
Future directions will involve the use of transfer learning and generative models. Transfer learning can leverage the knowledge gained from data-rich pyrazolopyridine analogues to make predictions for our target compound. Generative AI models can be employed to design novel derivatives of this compound with optimized properties, even with limited initial data. These in silico-designed compounds can then be prioritized for synthesis and experimental testing, creating a feedback loop that continually improves the predictive power of the AI models. nih.gov
Table 2: Potential Applications of AI/ML in this compound Research
| Application | AI/ML Technique | Expected Outcome |
| De Novo Design | Generative Adversarial Networks (GANs) | Novel derivatives with improved potency and selectivity. |
| Target Prediction | Deep Learning, Support Vector Machines | Identification of potential biological targets. |
| ADMET Prediction | Quantitative Structure-Activity Relationship (QSAR) | Early-stage assessment of drug-like properties. |
| Synthesis Planning | Retrosynthetic Analysis Tools | Optimized and more efficient synthetic routes. |
Unexplored Reactivity and Derivatization Pathways
The full chemical space around the this compound scaffold remains to be explored. A significant challenge lies in understanding the reactivity of the core and developing selective derivatization strategies to access a diverse library of analogues for structure-activity relationship (SAR) studies. The positions on both the pyrazole and pyridine rings offer opportunities for functionalization, but achieving regioselectivity can be difficult.
Future research should focus on systematically exploring the reactivity of the this compound core. This includes investigating electrophilic and nucleophilic aromatic substitution, as well as modern cross-coupling reactions to introduce a variety of substituents at different positions. The development of orthogonal protecting group strategies will be essential for the selective functionalization of the different nitrogen atoms in the pyrazole ring.
Conclusion
Summary of Key Findings and Contributions to the Field
5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine is a significant heterocyclic compound built from the fusion of pyrazole (B372694) and pyridine (B92270) rings. Synthetic strategies for this class of molecules typically involve the construction of one ring onto the other, utilizing functionalized precursors. cdnsciencepub.comd-nb.info The scaffold's reactivity allows for electrophilic substitution and the synthesis of a wide range of derivatives through modern organic chemistry techniques like cross-coupling and selective metalation. rsc.orgrsc.org This chemical tractability makes it a valuable building block in medicinal chemistry.
The Enduring Significance of this compound in Chemical Research
The importance of this compound in chemical research lies in its role as a versatile scaffold. Its structural resemblance to endogenous purines ensures continued interest in its derivatives as potential modulators of biological processes. rsc.org As a core component in fragment-based drug discovery, it offers a three-dimensional framework that can be systematically elaborated to develop new therapeutic agents. rsc.orgrsc.org The ongoing exploration of pyrazolopyridines continues to yield novel compounds with diverse applications, cementing the significance of this heterocyclic system in the fields of organic synthesis and medicinal chemistry.
Q & A
Q. Why do some studies report neurotropic activity for pyrazolo[3,4-c]pyridines while others do not?
- Methodological Answer : Neuroactivity depends on substituent polarity and blood-brain barrier permeability. For example, 8-pyrazol-1-yl derivatives with thiomethyl groups show higher CNS penetration . Test compounds in parallel assays (e.g., rotarod test for motor coordination vs. forced swim test for antidepressant effects) . Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
